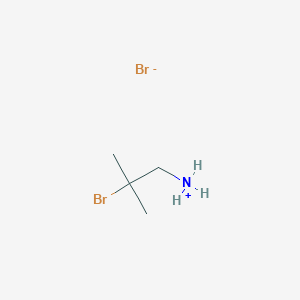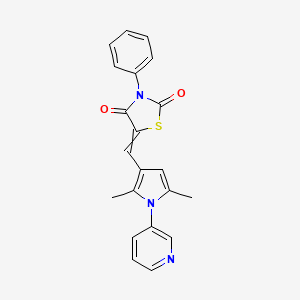
Azane;phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of azane;phenyl acetate can be achieved through the esterification of phenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds as follows:
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of phenyl acetate can be scaled up using continuous flow reactors to ensure efficient and consistent production. The use of acetic anhydride is preferred over acetyl chloride due to its lower reactivity and safer handling properties.
Analyse Des Réactions Chimiques
Types of Reactions
Azane;phenyl acetate undergoes several types of chemical reactions, including:
-
Hydrolysis
Reagents: Water (H₂O) and a strong acid or base (e.g., hydrochloric acid or sodium hydroxide).
Conditions: The reaction is typically carried out under reflux conditions.
Products: Phenol and acetic acid.
Equation: [ \text{C₆H₅COOCH₃} + \text{H₂O} \rightarrow \text{C₆H₅OH} + \text{CH₃COOH} ]
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon.
Products: Phenol and ethanol.
Equation: [ \text{C₆H₅COOCH₃} + \text{LiAlH₄} \rightarrow \text{C₆H₅OH} + \text{CH₃CH₂OH} ]
-
Substitution
Reagents: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂).
Conditions: The reaction is carried out under controlled temperature and light conditions.
Products: Halogenated phenyl acetate derivatives.
Equation: [ \text{C₆H₅COOCH₃} + \text{Br₂} \rightarrow \text{C₆H₄BrCOOCH₃} + \text{HBr} ]
Applications De Recherche Scientifique
Azane;phenyl acetate has several scientific research applications, including:
-
Organic Synthesis
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the preparation of pharmaceuticals and agrochemicals.
-
Biological Studies
- Investigated for its potential biological activity and interactions with enzymes and proteins.
- Studied for its effects on cellular processes and metabolic pathways.
-
Industrial Applications
- Utilized in the production of fragrances and flavoring agents.
- Applied in the manufacture of polymers and resins.
Mécanisme D'action
The mechanism of action of azane;phenyl acetate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes involved in ester hydrolysis, leading to the release of phenol and acetic acid. These interactions can affect various cellular processes, including signal transduction and metabolic regulation.
Comparaison Avec Des Composés Similaires
Azane;phenyl acetate can be compared with other similar compounds, such as:
-
Phenyl Acetate
- Similar in structure but lacks the azane component.
- Used in similar applications but may have different reactivity and properties.
-
Benzyl Acetate
- An ester formed from benzyl alcohol and acetic acid.
- Used in fragrances and flavorings, similar to phenyl acetate.
-
Methyl Acetate
- An ester formed from methanol and acetic acid.
- Used as a solvent and in the production of various chemicals.
This compound is unique due to the presence of both azane and phenyl acetate components, which may confer distinct reactivity and applications compared to its analogs.
Propriétés
IUPAC Name |
azane;phenyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2.H3N/c1-7(9)10-8-5-3-2-4-6-8;/h2-6H,1H3;1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKXCHIJHFOLCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1.N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(Phenylsulfonyl)spiro[indoline-3,4'-piperidine]](/img/structure/B8111802.png)
![7-Ethyl-3-phenyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]](/img/structure/B8111816.png)
![rac-(4aR,7aS)-hexahydro-2H-furo[3,4-b]morpholine](/img/structure/B8111824.png)







![N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-4-methoxybenzenesulfonamide](/img/structure/B8111869.png)



